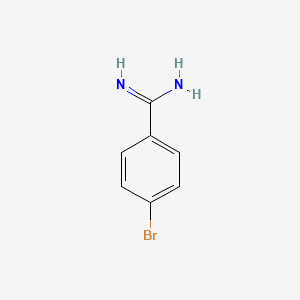

4-Bromobenzimidamide

CAS No.: 22265-36-7

Cat. No.: VC4555467

Molecular Formula: C7H7BrN2

Molecular Weight: 199.051

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22265-36-7 |

|---|---|

| Molecular Formula | C7H7BrN2 |

| Molecular Weight | 199.051 |

| IUPAC Name | 4-bromobenzenecarboximidamide |

| Standard InChI | InChI=1S/C7H7BrN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10) |

| Standard InChI Key | JODFDXUBCBQKNC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=N)N)Br |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

4-Bromobenzimidamide, systematically named 4-bromobenzenecarboximidamide, is classified as an aromatic amidine derivative. Its IUPAC name reflects the substitution pattern: a bromine atom at the para position of the benzene ring and a carboximidamide functional group . The molecular formula C₇H₇BrN₂ corresponds to a molar mass of 215.05 g/mol, with the following key identifiers:

The planar benzene ring and electron-withdrawing bromine substituent influence its reactivity, particularly in electrophilic substitution and coordination chemistry.

Synthesis and Reaction Pathways

Reductive Amination Strategies

A common route to aromatic amidines involves reductive amination of aldehydes. For example, 4-bromobenzaldehyde (CAS 1122-91-4) undergoes reductive amination with ammonium hydroxide under hydrogen pressure (1 MPa) in ethanol at 130°C for 12 hours, yielding 4-bromobenzylamine with 91% efficiency . While this method targets primary amines, adapting it for amidine synthesis requires substitution of ammonia with a nitrile or amide precursor.

Palladium-Catalyzed Coupling

Recent advances employ palladium catalysts to introduce amidine groups. A one-pot cascade reaction using CuBr and Cs₂CO₃ facilitates etherification and aldol condensation, forming benzo oxepinoisoindol-2(1H)-one scaffolds . Although developed for bromodomain inhibitors, this methodology could be adapted for 4-bromobenzimidamide by substituting salicylaldehyde derivatives with 4-bromobenzaldehyde.

Hydrochloride Salt Formation

The hydrochloride salt of 4-bromobenzimidamide (CAS 55368-42-8) is synthesized via HCl treatment of the free base, yielding a crystalline solid with >98% purity . This salt enhances solubility in aqueous media, making it preferable for biological assays.

Physicochemical Properties

Thermal and Solubility Profiles

Key properties of 4-bromobenzimidamide and related compounds include:

| Property | Value | Source |

|---|---|---|

| Melting point (free base) | Not reported | |

| Melting point (HCl salt) | 265°C | |

| Density | 1.85 g/cm³ (analogous aldehyde) | |

| Solubility | Chloroform, Ethyl Acetate |

The parent aldehyde, 4-bromobenzaldehyde, melts at 55–58°C and boils at 66–68°C under reduced pressure (2 mm Hg) , providing insights into the thermal behavior of brominated aromatics.

Spectroscopic Analysis

-

NMR: The proton NMR spectrum of 4-bromobenzamidine hydrochloride shows aromatic protons as a doublet at δ 7.6–7.8 ppm (J = 8.5 Hz) and NH₂ signals at δ 8.2–8.5 ppm .

-

MS: Electrospray ionization (ESI-MS) typically exhibits a molecular ion peak at m/z 215.0 [M+H]⁺ for the free base .

Applications in Pharmaceutical Research

Bromodomain Inhibition

4-Bromobenzimidamide derivatives are explored as bromodomain inhibitors, targeting epigenetic regulators like Brd4. In one study, benzo oxepinoisoindol-2(1H)-one analogs inhibited Brd4 with IC₅₀ values as low as 7.08 µM, leveraging hydrogen bonds with Asn140 and hydrophobic interactions with Val87/Phe83 . The bromine atom enhances binding affinity by filling a hydrophobic subpocket.

Antimicrobial Agents

Amidines exhibit broad antimicrobial activity. While specific data for 4-bromobenzimidamide are scarce, structurally similar compounds like pentamidine (a diarylamidine) are used clinically against Pneumocystis pneumonia, suggesting potential for further exploration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume